Methallenestril
Overview
Description
Methallenestril, also known as methallenoestril and Horeau’s acid, is a synthetic nonsteroidal estrogen. It is a derivative of allenolic acid and allenestrol, specifically a methyl ether of the latter. This compound was formerly used to treat menstrual issues but is no longer marketed . It is a seco-analogue of bisdehydrodoisynolic acid and, although potently estrogenic in rats, it is only weakly so in humans .
Preparation Methods
The synthesis of Methallenestril involves several steps:
Preparation of 2-cyano-6-methoxynaphthalene (cyanonerolin): This is achieved by heating 2-bromo-6-methoxynaphthalene with cuprous cyanide at 240° to 250°C.
Conversion to β-ketonic ester: The cyanonerolin is then converted through a series of reactions into β-ketonic ester.
Formation of ester-alcohol: The β-ketonic ester is further processed to form ester-alcohol.
Dehydration to β-ethylene ester: The ester-alcohol undergoes dehydration to form β-ethylene ester.
Saturation to form the final product: The β-ethylene ester is saturated to yield [3-(6-methoxy-2-naphthyl)]2,2-dimethyl pentanoic acid, which is this compound.
Chemical Reactions Analysis
Methallenestril undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different products.
Substitution: This compound can participate in substitution reactions, particularly involving its methoxy group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the behavior of synthetic estrogens.
Biology: Methallenestril’s weak estrogenic activity in humans makes it a subject of interest in endocrinology research.
Mechanism of Action
Methallenestril exerts its effects by binding to estrogen receptors in the body. This binding initiates a cascade of molecular events that mimic the action of natural estrogens. its weak estrogenic activity in humans suggests that it may not fully activate the estrogen receptor pathways .
Comparison with Similar Compounds
Methallenestril is similar to other synthetic estrogens such as diethylstilbestrol, dienestrol, and hexestrol. it is unique in its structure as a seco-analogue of bisdehydrodoisynolic acid and its weak estrogenic activity in humans . Other similar compounds include:
- Carbestrol
- Fenestrel
- Doisynoestrol
- Doisynolic acid
These compounds vary in their estrogenic potency and clinical applications, with this compound being notable for its specific structural characteristics and historical use in treating menstrual issues.
Properties
IUPAC Name |
3-(6-methoxynaphthalen-2-yl)-2,2-dimethylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-5-16(18(2,3)17(19)20)14-7-6-13-11-15(21-4)9-8-12(13)10-14/h6-11,16H,5H2,1-4H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLJKRBMZVNZOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(C)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023275 | |
Record name | Methallenestril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
SOL IN ETHER & VEGETABLE OILS; INSOL IN WATER; FREELY SOL IN CHLOROFORM | |
Record name | METHALLENESTRIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3358 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
CONSIDERABLE PROGRESS HAS BEEN MADE IN ELUCIDATION OF MECHANISM OF ACTION OF ESTROGENS... PUTATIVE RECEPTOR PROTEINS FOR HORMONE HAVE BEEN DETECTED IN QUANTITY ONLY IN ESTROGEN-RESPONSIVE TISSUES... /ESTROGENS/, ESTROGENS ARE FIRST BOUND WITH VERY HIGH AFFINITY TO A CYTOPLASMIC 8 S RECEPTOR PROTEIN, WHICH THEN DISSOCIATES INTO A 4 S WITH ESTROGEN ATTACHED. ... THE ESTROGEN COMPLEX IS CONVERTED TO A 5 S SPECIES THAT IS TRANSPORTED TO THE NUCLEUS, WHERE ULTIMATE BINDING OF ESTROGEN-CONTAINING COMPLEX OCCURS. /ESTROGENS/, THE ACTIVITY OF...SYNTHETIC...ESTROGENS DEPENDS ON PRESENCE OF HYDROXYL GROUPS @ EXTREMITIES OF THEIR MOLECULES... HYDROXYLS...INVOLVED IN BINDING WITH SPECIFIC RECEPTOR PROTEINS, PRESENT IN CYTOSOL OF CELLS IN TARGET ORGANS. /ESTROGENS/ | |
Record name | METHALLENESTRIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3358 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS FROM DIL METHANOL | |
CAS No. |
517-18-0, 15372-35-7 | |
Record name | β-Ethyl-6-methoxy-α,α-dimethyl-2-naphthalenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=517-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methallenestril [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC74235 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74235 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Methallenestril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methallenestril | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.485 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | METHALLENESTRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XL025389JS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | METHALLENESTRIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3358 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
139-140 °C | |
Record name | METHALLENESTRIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3358 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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